molecular formula C8H9N3O2S2 B2606907 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 152710-99-1

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No. B2606907
CAS RN: 152710-99-1
M. Wt: 243.3
InChI Key: DKQZLHHLYVLPLF-FSPLSTOPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the reaction proceeds by oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide followed by reduction .

Scientific Research Applications

Kinetic Resolution and Synthesis of Intermediates

The kinetic resolution of dorzolamide intermediates utilizing Burkholderia cepacia lipase highlights the preparation of stereoisomers of 6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. This process is crucial for accessing specific enantiomers for pharmaceutical applications, illustrating the compound's role in the development of dorzolamide, a therapeutic agent (Turcu, Rantapaju, & Kanerva, 2009).

Structural Analysis

The structural analysis of dorzolamide hydrochloride, closely related to the compound , provides insight into the drug's molecular conformation, which is essential for understanding its interaction with biological targets. Such analysis aids in the optimization of the compound's pharmacological properties (Ravikumar & Sridhar, 2007).

Development of Novel Compounds

Research into the synthesis of thieno[2,3-d]thia[1]pyrano[4,3-b]pyrrole derivatives demonstrates the compound's utility in generating new chemical entities. Such derivatives could have various applications, including the development of new therapeutic agents (Borisova & Kartashova, 1979).

Photolytic Conversion to Novel Azepines

Photolysis of related azides has led to the creation of novel 2,3-dihydro-8H-thieno[2,3-d]azepines, showcasing an innovative approach to the synthesis of complex heterocyclic compounds. This method offers a pathway for the development of new molecules with potential biological activity (Daly et al., 1988).

properties

IUPAC Name

(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZLHHLYVLPLF-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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